Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)-
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Overview
Description
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a piperazine moiety attached via a butyl chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Pyridine Ring: The oxazole ring is then fused with a pyridine ring through a series of condensation reactions.
Attachment of Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, often using a butyl halide as the linking chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazolone derivatives, while reduction may yield reduced forms of the piperazine moiety.
Scientific Research Applications
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with the piperazine moiety but different linking chains or additional functional groups.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(4-(4-phenyl-1-piperazinyl)butyl)- is unique due to its specific combination of the oxazole-pyridine fused ring system and the piperazine moiety
Biological Activity
Oxazolo(4,5-b)pyridin-2(3H)-one, specifically the derivative 3-(4-(4-phenyl-1-piperazinyl)butyl)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H22N4O2
- Molecular Weight : 350.41 g/mol
- CAS Number : 60832-72-6
- Solubility : Very soluble in water (up to 8.53 mg/ml) .
Biological Activity Overview
Research indicates that derivatives of oxazolo[4,5-b]pyridine exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Studies have shown that oxazole derivatives possess significant antimicrobial properties. For instance, compounds similar to oxazolo(4,5-b)pyridin-2(3H)-one have been tested against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity (Zone of Inhibition) | Reference |
---|---|---|
Staphylococcus aureus | 15 mm | |
Escherichia coli | 12 mm | |
Bacillus cereus | 18 mm |
In a comparative study, synthesized oxazole derivatives showed better activity against Gram-positive bacteria compared to Gram-negative ones. The mechanism often involves disruption of bacterial cell wall synthesis and protein function.
Anticancer Activity
The anticancer potential of oxazolo(4,5-b)pyridin-2(3H)-one derivatives has been evaluated using various cancer cell lines. The compound exhibits cytotoxicity through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
HCT116 (Colon Cancer) | 20.5 | |
MCF7 (Breast Cancer) | 15.0 | |
HUH7 (Liver Cancer) | 10.1 |
Notably, the compound demonstrated an IC50 value lower than that of standard chemotherapeutics like 5-Fluorouracil, indicating promising potential for further development as an anticancer agent.
Case Studies
- Synthesis and Evaluation of New Derivatives : A study synthesized several oxazole derivatives and assessed their biological activities. The results indicated that modifications in the piperazine side chain significantly influenced both antimicrobial and anticancer activities .
- Mechanistic Studies : Research involving the targeting of thymidylate synthase (TS), an enzyme critical for DNA synthesis, revealed that certain derivatives could act as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM .
Properties
CAS No. |
146529-61-5 |
---|---|
Molecular Formula |
C20H24N4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[4-(4-phenylpiperazin-1-yl)butyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C20H24N4O2/c25-20-24(19-18(26-20)9-6-10-21-19)12-5-4-11-22-13-15-23(16-14-22)17-7-2-1-3-8-17/h1-3,6-10H,4-5,11-16H2 |
InChI Key |
GCOPOUOKRHYMGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C3=C(C=CC=N3)OC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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